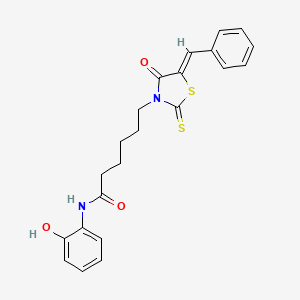

![molecular formula C9H16ClNO3 B2547408 6-(氨甲基)-5-氧杂螺[3.4]辛烷-2-羧酸;盐酸盐 CAS No. 2580218-00-2](/img/structure/B2547408.png)

6-(氨甲基)-5-氧杂螺[3.4]辛烷-2-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

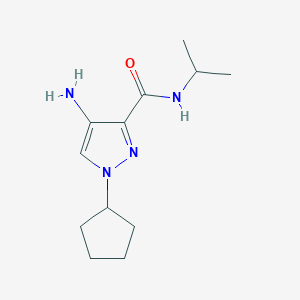

The synthesis of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride involves the construction of spirocyclic scaffolds, which are achieved by ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles. In one study, the synthesis of related compounds, specifically 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, was performed, which shares a similar spirocyclic structure and could be considered an analogue to the compound . This process adds to the family of sterically constrained amino acids, which are valuable in chemistry, biochemistry, and drug design due to their unique structural properties .

Molecular Structure Analysis

The molecular structure of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride is characterized by a spirocyclic framework, which includes a four-membered ring. This structure is significant because it imposes steric constraints on the molecule, potentially affecting its reactivity and interaction with biological targets. The related compounds synthesized in the research exhibit a spirocyclic structure with a focus on creating constrained amino acids for specialized applications .

Chemical Reactions Analysis

The chemical reactions involving spirocyclic compounds like 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride often include electrophilic amination of C-H acidic compounds. For instance, the reaction of 1-oxa-2-azaspiro[2.5]octane with various C-H acids has been studied, leading to the formation of different stabilisation reactions and the introduction of amino groups . These reactions are complex and can result in a variety of products, including geminal diamino acid derivatives and cyclic dipeptide derivatives, depending on the specific conditions and reactants used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride are not directly detailed in the provided papers. However, based on the synthesis and molecular structure analyses, it can be inferred that the compound likely exhibits properties typical of sterically constrained amino acids. These may include a higher degree of rigidity compared to linear amino acids, which could influence solubility, melting point, and reactivity. The presence of the spirocyclic ring and the hydrochloride group would also affect the compound's acidity and basicity, as well as its potential to form salts and interact with other molecules .

科学研究应用

亲电胺化及其用途

使用1-氧杂-2-氮杂螺[2.5]辛烷衍生物对C-H酸性化合物进行亲电胺化展示了一种在酸性位置引入1-羟基环己基氨基团的方法。这种方法允许进行各种稳定化反应,包括分子内亲核攻击和形成双氨基酸衍生物。这些反应强调了螺环化合物在合成复杂有机分子(包括氨基酸衍生物和环状二肽衍生物)中的化学多功能性(Andreae等,1992)。

超分子聚集

羟基羧酸衍生物的超分子聚集研究突出了羟甲基构象对通过氢键形成的结构维度的影响。此类见解对于理解和设计新的超分子组装体至关重要,这些组装体在材料科学和纳米技术中具有应用(Foces-Foces等,2005)。

与O中心亲核试剂的反应

特定螺环化合物与伯脂族醇和酮肟的反应导致形成新的有机结构。这项工作强调了螺环化合物与O中心亲核试剂的反应性,为有机化学中新合成路线的发展做出了贡献(Kayukova等,2006)。

2-氧代-4-氰基-1-氧杂螺[4,5]癸烷-3-羧酸乙酯的合成和性质

对2-氧代-4-氰基-1-氧杂螺[4,5]癸烷-3-羧酸乙酯的合成和性质的研究提供了对1-氧杂螺[2,5]辛烷-2-羧酸衍生物转化的见解。这项研究有助于理解如何使用螺环化合物来生成硫代酰胺和噻唑,这在药物化学和药物设计中具有相关性(Kuroyan等,1991)。

环化生成受限氨基酸

在浓硫酸中特定底物的环化以生成受限氨基酸展示了通往新有机分子的途径。这种方法能够合成八氢菲衍生物,扩大了创建生物活性化合物和药物的工具包(Wilamowski等,1995)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

未来方向

属性

IUPAC Name |

6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c10-5-7-1-2-9(13-7)3-6(4-9)8(11)12;/h6-7H,1-5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUMKVCTNQVPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C2)C(=O)O)OC1CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

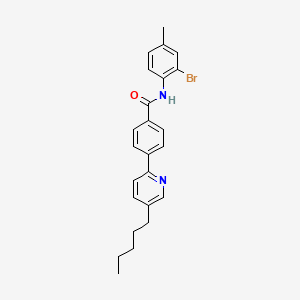

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547329.png)

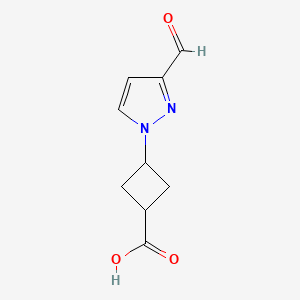

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2547331.png)

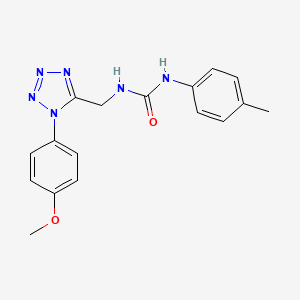

![(E)-3-methyl-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2547332.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)

![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2547340.png)

![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)

![1-(2-hydroxyethyl)-2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2547347.png)